molecular formula C9H12O2S B6147511 5-tert-butylthiophene-3-carboxylic acid CAS No. 888019-40-7

5-tert-butylthiophene-3-carboxylic acid

Cat. No. B6147511
CAS RN: 888019-40-7
M. Wt: 184.3
InChI Key:
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Description

5-tert-Butylthiophene-3-carboxylic acid (5-TBCA) is an organic compound belonging to the class of thiophene carboxylic acids. It is a colorless solid that can be used in a wide range of applications, including synthesis of polymers, pharmaceuticals, and agrochemicals. It has been studied for its potential as an antioxidant, antimicrobial, and anti-inflammatory agent. 5-TBCA is also known for its ability to act as a catalyst in organic synthesis.

Scientific Research Applications

Fluorescent Sensing for Protein Detection

Research demonstrates the utility of terthiophene carboxylic derivatives as fluorescent biosensors. For instance, a specific derivative was synthesized and explored for its application in detecting proteins such as Bovine Serum Albumin (BSA) and Lectin, highlighting its potential as a promising reagent for protein analysis due to its photophysical properties that depend on solvent polarity and solution pH. The dye exhibits distinctive emission changes upon binding to target proteins, enabling sensitive detection (Jingqiu Hu, Bing Xia, & Michael S. Elioff, 2016).

Conductive Polymer Synthesis

The synthesis of terthiophene-3'-carboxylic acid (TTCA) and its polymerization have been explored for creating conductive polymers. TTCA serves as a functional material for the synthesis of polyterthiophenes, which are valuable in electronic applications. The polymer films derived from TTCA demonstrate unique properties, such as increased conductivity even in fully oxidized states and fast electrochromic switching, making them suitable for various applications in electronics and optoelectronics (Tae-Young Lee, Y. Shim, & S. Shin, 2002).

Solar Cell Performance Enhancement

The application of conductive polymer dyes, including TTCA, in solar cells has shown significant promise. The incorporation of TTCA into photovoltaic cells enhances cell efficiency, demonstrating the potential of such materials in improving renewable energy technologies. The optimized solar cells using TTCA as a polymer dye exhibit notable improvements in efficiency, showcasing the effectiveness of carboxylic acid-bearing conducting polymer dyes in energy conversion (Janghee Yoon, Dong-min Kim, S. Yoon, M. Won, & Y. Shim, 2011).

Active Substrates for Electrochemical Sensors

The synthesis of functionalized terthiophene monomers for electropolymerization has led to the development of conducting polymers as active substrates in electrochemical sensors. These polymers, due to their ability to covalently attach to amino-end modified oligonucleotide probes, can be utilized in genosensors for detecting nucleic acid hybridization without the need for indicators or sample modifications. This application demonstrates the versatility of terthiophene derivatives in biosensing technologies (Hui Peng, Lijuan Zhang, J. Spires, C. Soeller, & J. Travas-sejdic, 2007).

Mechanism of Action

The mechanism of action of 5-tert-butylthiophene-3-carboxylic acid is not well-understood due to the lack of research on this specific compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-tert-butylthiophene-3-carboxylic acid involves the introduction of a tert-butyl group onto a thiophene ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "Thiophene", "tert-Butyl bromide", "Sodium hydride", "Carbon dioxide", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Thiophene is reacted with tert-butyl bromide and sodium hydride in diethyl ether to form 5-tert-butylthiophene.", "5-tert-butylthiophene is then carboxylated using carbon dioxide in ethanol and water to form 5-tert-butylthiophene-3-carboxylic acid." ] }

CAS RN

888019-40-7

Molecular Formula

C9H12O2S

Molecular Weight

184.3

Purity

95

Origin of Product

United States

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